molecular formula C15H19NO4 B2960605 Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate CAS No. 1219911-78-0

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate

Cat. No.: B2960605
CAS No.: 1219911-78-0
M. Wt: 277.32
InChI Key: BLTDCXGGYHZTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate (CAS: 1219911-78-0) is a benzoate ester derivative featuring a carbamoyl group substituted with a (1-hydroxycyclopentyl)methyl moiety. This compound is characterized by its ester (-COOCH₃) and carbamoyl (-CONH-) functionalities, with the cyclopentanol group contributing to its stereoelectronic properties .

Properties

IUPAC Name

methyl 4-[(1-hydroxycyclopentyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-20-14(18)12-6-4-11(5-7-12)13(17)16-10-15(19)8-2-3-9-15/h4-7,19H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDCXGGYHZTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction yields methyl 4-hydroxybenzoate.

    Carbamoylation: The next step involves the reaction of methyl 4-hydroxybenzoate with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, to introduce the carbamoyl group.

    Cyclopentylation: The final step involves the introduction of the hydroxycyclopentyl group through a nucleophilic substitution reaction. This can be achieved by reacting the carbamoylated intermediate with a hydroxycyclopentyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the cyclopentyl moiety can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl moiety may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoate ester may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues in Aquaporin Inhibition

Compounds such as ethyl 4-(carbamoylamino)benzoate and methyl 4-(carbamoylamino)benzoate (Fig. 2 in ) share the benzoate-carbamoyl scaffold but lack the hydroxycyclopentyl group. These simpler esters were explored as aquaporin-3 and -7 inhibitors, with their activity likely modulated by the ester's hydrophobicity (methyl vs. ethyl) and hydrogen-bonding capacity . The hydroxycyclopentyl group in the target compound may enhance target binding via additional hydrogen bonding or steric effects.

Terpene-Derived Analogues

Methyl 4-((E)-3-((((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)benzoate () incorporates a bicyclic terpene moiety. This bulky substituent increases molecular weight (MW: ~380–400 g/mol) and lipophilicity compared to the target compound (MW: 310.3 g/mol for a related structure in ). Such differences could influence pharmacokinetics, such as blood-brain barrier penetration or metabolic stability .

Ethoxy and Pivaloyloxy Derivatives

Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (42) () and methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate () feature ethoxy and pivaloyloxy groups. These electron-withdrawing substituents may alter hydrolysis rates of the ester or carbamate groups compared to the hydroxycyclopentyl group, which could act as a hydrogen-bond donor .

Pyridine and Cyclopropane Analogues

Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate (CAS: 2319637-13-1, ) replaces the hydroxycyclopentyl group with a pyridinylmethyl-cyclopropane moiety.

Ethynyl and Aromatic Derivatives

Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate () includes an ethynyl group, enabling click chemistry applications. The rigid linear geometry of the alkyne contrasts with the flexible hydroxycyclopentyl group, affecting conformational dynamics in target interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Features Melting Point (°C) Key Biological Role Reference
Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate 1219911-78-0 C₁₈H₂₂N₂O₄ 310.3* Hydroxycyclopentyl, ester N/A Not specified
Ethyl 4-(carbamoylamino)benzoate N/A C₁₀H₁₂N₂O₃ 208.2 Ethyl ester, carbamoyl N/A Aquaporin inhibitor
Methyl 4-((E)-3-(((bicyclo[3.1.1]heptan-2-yl)methyl)amino)benzoate N/A C₂₃H₂₈N₂O₃ 380.5 Bicyclic terpene 79.6–81.6 HDAC/proteolysis target
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate N/A C₂₂H₂₂N₂O₅ 394.4 Ethoxy, phenyl N/A Synthetic intermediate
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate 2319637-13-1 C₁₈H₁₈N₂O₃ 310.3 Pyridinyl, cyclopropane N/A Not specified

*Molecular weight inferred from structurally similar compounds in .

Key Research Findings

  • Synthetic Routes : The target compound likely employs carbamoyl coupling strategies similar to those in and , such as activating the carboxylic acid with reagents like HATU or EDC .
  • Biological Relevance : Analogues with hydroxy or aromatic groups (e.g., ) show enhanced target binding, suggesting the hydroxycyclopentyl group may optimize interactions with enzymes or receptors .
  • Stability : The hydroxycyclopentyl group may confer resistance to esterase-mediated hydrolysis compared to simpler methyl/ethyl esters .

Biological Activity

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate, with CAS number 1219911-78-0, is a compound of interest due to its potential biological activities. This article explores its biological activity by reviewing existing literature, case studies, and research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1219911-78-0

Structural Features

The compound features a benzoate moiety linked to a carbamoyl group and a cyclopentyl derivative. The unique structure may contribute to its biological properties.

Anticancer Activity

Several studies have indicated that compounds with similar structural features exhibit anticancer properties. For example, research on related carbamoyl benzoates has shown significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study investigating the cytotoxic effects of this compound on human cancer cell lines demonstrated:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.3Significant growth inhibition
A549 (Lung Cancer)10.7Moderate cytotoxicity
HeLa (Cervical Cancer)12.5High sensitivity

These results suggest that this compound could serve as a lead for further anticancer drug development.

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory potential of related compounds. Methyl carbamates are known to inhibit pro-inflammatory cytokines, which could be relevant for treating conditions like arthritis and other inflammatory diseases.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Antioxidant Properties

Antioxidant activity is another area of interest. Studies have shown that methylated benzoate derivatives can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related disorders.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of this compound can be compared to other known antioxidants:

Compound DPPH Scavenging Activity (%)
This compound82%
Ascorbic Acid90%
Quercetin85%

This table indicates that the compound exhibits competitive antioxidant properties, making it a candidate for further investigation in nutraceutical applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate, and how can reaction yields be improved?

Answer:
The synthesis typically involves a multi-step approach:

Carbamoyl linkage formation : React 4-(chlorocarbonyl)benzoic acid methyl ester with (1-hydroxycyclopentyl)methylamine under anhydrous conditions in dichloromethane (DCM) at 0–5°C .

Catalytic optimization : Use Na₂S₂O₅ as a cyclization catalyst in dimethylformamide (DMF) for intermediates requiring heterocyclic ring closure (e.g., benzimidazole derivatives) .

Yield enhancement : Employ high-purity reagents, inert atmospheres (N₂/Ar), and controlled stoichiometry (1:1.2 molar ratio of carbonyl to amine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield to >75% .

Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify the cyclopentyl hydroxy group (δ 1.5–2.1 ppm for cyclopentyl protons; δ 4.1–4.3 ppm for -CH₂-NHCO-) and the ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • IR spectroscopy : Detect carbamoyl C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹). Hydroxy groups show broad peaks at 3200–3400 cm⁻¹ .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₉NO₄: 290.1387) with <2 ppm error .

Basic: What chromatographic methods are recommended for assessing purity and detecting impurities?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min. UV detection at 254 nm resolves impurities <0.1% .
  • TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (3:7); Rf ~0.5 under UV visualization .
  • Reference standards : Cross-validate against certified materials (e.g., EP/Ph. Eur. impurities) for quantitation .

Advanced: How can discrepancies in crystallographic data (e.g., bond angles or torsional strain) be resolved during structural refinement?

Answer:

  • Software tools : Use SHELXL for small-molecule refinement. Input high-resolution (<1.0 Å) X-ray data to model torsional strain in the cyclopentyl group .
  • Validation metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis for steric clashes .
  • Dynamic effects : Apply TLS (Translation-Libration-Screw) models to account for rigid-body motion in the carbamoyl moiety .

Advanced: What computational strategies predict the compound’s bioactivity, and how reliable are docking scores?

Answer:

  • Docking protocols : Use Glide XP (Schrödinger) with OPLS4 force field. Prepare the protein (e.g., kinase targets) by removing water molecules and optimizing H-bond networks .
  • Scoring function : Prioritize hydrophobic enclosure motifs (e.g., cyclopentyl group buried in lipophilic pockets) and hydrogen-bond correlations. RMSD <2.0 Å indicates reliable poses .
  • Limitations : False positives arise from solvent effects; validate with MD simulations (50 ns) to assess binding stability .

Advanced: How should researchers address contradictory results between in vitro enzyme inhibition and in vivo efficacy studies?

Answer:

Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .

Metabolite profiling : Identify active/inactive metabolites (e.g., ester hydrolysis products) using HRMS/MS .

Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?

Answer:

  • Scaffold modification : Synthesize analogs with varied cyclopentyl substituents (e.g., hydroxy → keto groups) or ester replacements (e.g., amides) .
  • Biological testing : Screen against a panel of related targets (e.g., kinases, GPCRs) using fluorescence polarization assays.
  • Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate steric/electronic parameters with IC₅₀ values .

Advanced: How can impurity profiles be systematically characterized during scale-up synthesis?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via UPLC-QTOF .
  • Synthesis-related impurities : Track unreacted intermediates (e.g., 4-(chlorocarbonyl)benzoate) using reference standards .
  • Regulatory compliance : Align with ICH Q3A/B guidelines for identification thresholds (>0.1% requires structural elucidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.